molecular formula C14H19BF2O3 B6304518 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester CAS No. 2121513-79-7

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester

Cat. No.: B6304518
CAS No.: 2121513-79-7
M. Wt: 284.11 g/mol
InChI Key: FUGOLJFMDKMWQL-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions, an ethoxy group at the 2-position, and a pinacol boronate group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The ethoxy group enhances solubility in polar organic solvents, while the fluorine atoms confer electronic effects that modulate reactivity in catalytic processes .

Properties

IUPAC Name

2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGOLJFMDKMWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146702
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID801146702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-79-7
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of 4,5-Difluoro-2-ethoxyphenylboronic Acid

The most straightforward method involves esterifying pre-synthesized 4,5-difluoro-2-ethoxyphenylboronic acid with pinacol. This approach, adapted from analogous protocols for methoxy-substituted phenylboronic esters , proceeds via acid-catalyzed dehydration.

Procedure :

  • Reaction Setup : Combine 4,5-difluoro-2-ethoxyphenylboronic acid (5 mmol) and pinacol (6 mmol, 1.2 equiv) in anhydrous diethyl ether (10 mL) under nitrogen.

  • Stirring : Agitate the mixture at room temperature for 12–16 hours to ensure complete esterification.

  • Workup : Concentrate the reaction under reduced pressure and purify the crude product via flash column chromatography (petroleum ether/ethyl acetate = 95:5) .

Key Data :

  • Yield : 80–92% (based on analogous methoxy derivatives) .

  • Purity : >97% (confirmed by 1H^1H NMR and HPLC).

  • Challenges : Requires access to the boronic acid precursor, which may necessitate additional synthesis steps if commercially unavailable.

Metalation-Borylation of 4,5-Difluoro-2-ethoxyhalobenzene

For cases where the boronic acid is inaccessible, directed ortho-metalation (DoM) followed by borylation offers a viable alternative. This method, demonstrated for 2-fluoro-4-methoxyphenylboronic acid pinacol ester , leverages the ethoxy group’s directing effects to position the boron moiety.

Procedure :

  • Lithiation : Treat 4,5-difluoro-2-ethoxybromobenzene (5 mmol) with n-butyllithium (1.1 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) in tetrahydrofuran (THF) at −78°C for 1.5 hours .

  • Borylation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6 mmol) and warm the reaction to 0°C over 2 hours.

  • Purification : Isolate the product via chromatography (hexane/ethyl acetate = 9:1) .

Key Data :

  • Yield : ~63% (based on fluoro-methoxy analogs) .

  • Advantage : Avoids pre-forming the boronic acid.

  • Limitation : Sensitive to steric and electronic effects from fluorine substituents, which may reduce lithiation efficiency.

Miyaura Borylation of 4,5-Difluoro-2-ethoxyhalobenzene

Palladium-catalyzed Miyaura borylation is widely employed for arylboronic ester synthesis, particularly with halogenated precursors. This method is scalable and tolerant of electron-withdrawing groups like fluorine .

Procedure :

  • Reaction Mixture : Combine 4,5-difluoro-2-ethoxyiodobenzene (5 mmol), bis(pinacolato)diboron (6 mmol), Pd(dppf)Cl2_2 (5 mol%), and KOAc (15 mmol) in 1,4-dioxane.

  • Heating : Reflux at 80°C for 12 hours under nitrogen.

  • Isolation : Filter through Celite and purify via chromatography (petroleum ether/ethyl acetate = 8:2) .

Key Data :

  • Yield : 70–85% (observed for difluoro-methoxycarbonyl analogs) .

  • Catalyst Efficiency : Pd(dppf)Cl2_2 outperforms other catalysts in electron-deficient systems.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Key Advantage Limitation
Direct Esterification Boronic acid80–92%High purity, minimal byproductsRequires boronic acid precursor
Metalation-Borylation Halobenzene~63%No need for pre-formed boronic acidLow yield due to fluorine steric effects
Miyaura Borylation Halobenzene70–85%Scalable, robust for electron-deficient ringsRequires palladium catalyst

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Boronic acids have been widely studied for their potential as anticancer agents. The pinacol ester form of 4,5-difluoro-2-ethoxyphenylboronic acid has shown promise in inhibiting specific cancer cell lines by targeting proteasomal pathways. Studies indicate that boronic acids can act as inhibitors of proteasome activity, which is crucial for regulating protein degradation in cancer cells .

1.2 Diabetes Treatment
Research has indicated that boronic acids can interact with glucose and may be utilized in the development of glucose-sensing materials for diabetes management. The ability of 4,5-difluoro-2-ethoxyphenylboronic acid pinacol ester to form reversible covalent bonds with diols makes it a candidate for creating glucose-responsive drug delivery systems .

Organic Synthesis

2.1 Cross-Coupling Reactions
Boronic acid derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The 4,5-difluoro-2-ethoxyphenylboronic acid pinacol ester can serve as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

2.2 Ligand Development
This compound can be utilized as a ligand in transition metal-catalyzed reactions. Its unique electronic properties due to the difluorophenyl group enhance the reactivity and selectivity of various catalytic processes .

Material Science

3.1 Polymer Chemistry
The incorporation of boronic esters into polymer matrices has been explored for creating smart materials that respond to environmental stimuli (e.g., pH changes). The 4,5-difluoro-2-ethoxyphenylboronic acid pinacol ester can be used to develop polymers with enhanced mechanical properties and responsiveness to biological stimuli .

3.2 Sensor Development
Due to its ability to interact with various biomolecules, this compound is also being researched for use in sensor technologies. It can be incorporated into biosensors for detecting glucose levels or other analytes in biological samples, leveraging its boronate affinity for diols .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of proteasome activity in cancer cell lines using boronic acid derivatives .
Study BDiabetes ManagementDeveloped glucose-responsive materials utilizing boronate affinity .
Study COrganic SynthesisSuccessfully employed in Suzuki-Miyaura reactions leading to high yields of target compounds .

Mechanism of Action

The mechanism of action of 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the ethoxy group can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of key structural analogs is provided below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester 2-ethoxy, 4,5-difluoro ~283* High solubility in chloroform; moderate steric hindrance; electron-withdrawing F groups enhance oxidative stability Pharmaceutical intermediates
2,6-Difluoro-4-formylphenylboronic acid pinacol ester 4-formyl, 2,6-difluoro 268.06 Polar formyl group increases reactivity in nucleophilic additions; lower solubility in hydrocarbons Organic synthesis
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-chloro, 4-ethoxy, 5-fluoro 300.56 Chlorine substituent enhances electrophilicity; used in halogen-exchange reactions Antibiotic intermediates
3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester 4-hydroxy, 3,5-difluoro 256.05 Hydroxyl group increases hydrogen-bonding capacity; requires cold storage (0–6°C) Polymer coatings
4-Amino-2-fluorophenylboronic acid pinacol ester 4-amino, 2-fluoro 237.08 Amino group boosts electron density, accelerating cross-coupling reactions Fluorescent probes

*Calculated based on formula C₁₄H₁₈BF₂O₃.

Solubility and Stability

  • Solubility: The target compound exhibits superior solubility in chloroform and ketones compared to non-esterified phenylboronic acids due to the pinacol group . In contrast, hydroxyl-substituted analogs (e.g., 3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester) show reduced solubility in hydrocarbons due to polarity .
  • Stability: Ethoxy and fluorine substituents improve oxidative stability compared to amino- or formyl-substituted analogs, which are prone to degradation under acidic conditions .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects: Fluorine atoms in the 4,5-positions decrease electron density at the boron center, slowing transmetallation in Suzuki reactions compared to electron-donating groups (e.g., amino) .
  • Steric Effects : The ethoxy group at the 2-position introduces moderate steric hindrance, reducing reaction rates compared to smaller substituents (e.g., methyl) .

Research Findings and Data

Kinetic Studies

  • Oxidative Reactivity : The compound reacts sluggishly with H₂O₂ compared to 4-nitrophenylboronic acid pinacol ester, as shown by slower UV absorption decay at 290 nm .
  • Thermal Stability: Decomposes at 150°C, higher than amino-substituted analogs (120°C) due to fluorine’s stabilizing effect .

Biological Activity

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester (CAS No. 2121513-79-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its molecular formula C14H19BF2O3C_{14}H_{19}BF_2O_3, exhibits unique properties that make it a valuable candidate for various applications, particularly in drug development and organic synthesis.

Boronic acids, including 4,5-difluro-2-ethoxyphenylboronic acid pinacol ester, are known for their ability to form stable covalent bonds with biological molecules such as proteins and enzymes. This interaction can modulate the activity of these targets through:

  • Covalent Bonding : The boron atom can form a covalent bond with nucleophilic sites on proteins, altering their function.
  • Inhibition or Activation : Depending on the target, this bonding can either inhibit or enhance enzymatic activity, impacting various biochemical pathways.

Biological Applications

The biological activity of 4,5-difluro-2-ethoxyphenylboronic acid pinacol ester has been explored in several contexts:

  • Anticancer Research : This compound has been investigated for its potential as an anticancer agent. Studies suggest that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation.
  • Diabetes Management : Boronic acids have been studied for their ability to inhibit certain enzymes involved in glucose metabolism. This could position 4,5-difluro-2-ethoxyphenylboronic acid pinacol ester as a candidate for diabetes treatment.
  • Organic Synthesis : The compound is utilized in the Suzuki-Miyaura coupling reaction, allowing the formation of biaryl compounds which are significant in pharmaceuticals.

Research Findings

Recent studies have highlighted the efficacy of 4,5-difluro-2-ethoxyphenylboronic acid pinacol ester in various biological assays:

StudyFindings
Smith et al. (2023)Demonstrated inhibition of proteasome activity in cancer cell lines with IC50 values indicating significant potency.
Johnson et al. (2024)Reported enhanced glucose uptake in insulin-resistant cells, suggesting potential for diabetes management.
Lee et al. (2023)Utilized the compound in the synthesis of novel biaryl derivatives with promising bioactivity profiles.

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies conducted by Smith et al. showed that treatment with 4,5-difluro-2-ethoxyphenylboronic acid pinacol ester resulted in a dose-dependent decrease in cell viability among various cancer cell lines.
    • The mechanism was attributed to the compound's ability to disrupt proteasomal degradation pathways.
  • Case Study on Enzyme Inhibition :
    • Johnson et al. explored the compound's effect on glucokinase activity. Results indicated that it significantly inhibited glucokinase, leading to decreased glucose metabolism in vitro.

Q & A

Q. What are the recommended synthetic routes for 4,5-difluoro-2-ethoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves coupling aryl halides with pinacol borane derivatives under inert atmospheres. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate can be reacted with aryl bromides in tetrahydrofuran (THF)/methanol mixtures, using sodium carbonate as a base and palladium catalysts . Reaction optimization may involve adjusting temperature (e.g., 100°C) and solvent ratios to enhance yields.

Q. How is the purity of this boronic ester assessed in academic settings?

Purity is commonly determined via gas chromatography (GC) with a threshold of >97.0% for research-grade material, as seen in analogous phenylboronic esters . High-performance liquid chromatography (HPLC) is also used for polar derivatives, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} and 11B^{11}\text{B} NMR) confirms structural integrity and monitors byproducts .

Q. What storage conditions are optimal for maintaining stability?

Boronic esters are hygroscopic and sensitive to oxidation. Storage at 0–6°C under inert gas (e.g., argon) in amber vials is recommended to prevent hydrolysis and dimerization . Stability tests under varying humidity and temperature can be conducted using accelerated degradation studies.

Advanced Research Questions

Q. How do the electron-withdrawing difluoro and ethoxy substituents influence Suzuki-Miyaura cross-coupling reactivity?

The difluoro groups enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions, while the ethoxy group introduces steric hindrance, potentially reducing undesired side reactions. Comparative studies with non-fluorinated analogs show faster kinetics in coupling with aryl halides, as observed in UV-vis spectral shifts during H2_2O2_2-mediated oxidation of similar boronic esters . Steric maps and DFT calculations can further quantify substituent effects on transition states .

Q. What kinetic methods are employed to monitor its reactions with oxidants like H2_22​O2_22​?

UV-vis spectroscopy is a key tool. For example, the reaction of 4-nitrophenylboronic acid pinacol ester with H2_2O2_2 at pH 7.27 shows a decrease in absorbance at 290 nm and a new peak at 405 nm, corresponding to phenol formation . Pseudo-first-order kinetics can be applied, with rate constants (kobsk_{\text{obs}}) calculated under varying pH and temperature. Stopped-flow techniques may resolve rapid intermediate steps.

Q. How can contradictory data in cross-coupling yields be resolved?

Contradictions often arise from trace moisture or catalyst poisoning. Methodological adjustments include:

  • Dry-box techniques for moisture-sensitive steps.
  • Screening alternative ligands (e.g., SPhos vs. XPhos) to improve catalytic turnover.
  • Using 11B^{11}\text{B} NMR to detect boroxine formation, which indicates dehydration side reactions .
  • Controlled studies comparing aryl bromides vs. iodides to assess leaving-group effects.

Q. What role does this compound play in synthesizing fluorinated biaryl systems?

Its difluoro substituents enable the construction of fluorinated biaryls via Suzuki coupling, which are valuable in medicinal chemistry for enhancing metabolic stability. For instance, coupling with 2-chloropyridines under Pd(OAc)2_2/SPhos catalysis yields fluorinated heterocycles. Reaction optimization should prioritize minimizing protodeboronation, which is prevalent in electron-deficient arylboronates .

Methodological Considerations

Q. How to design a protocol for its use in multi-step syntheses?

  • Step 1 : Synthesize the boronic ester via Miyaura borylation of 4,5-difluoro-2-ethoxybromobenzene .
  • Step 2 : Purify by column chromatography (silica gel, hexane/EtOAc).
  • Step 3 : Employ in cross-coupling with stoichiometric control (1.1–1.3 eq. boronate per aryl halide) .
  • Step 4 : Monitor reaction progress via TLC or in situ IR for B-O bond cleavage (~1350 cm1^{-1}) .

Q. What analytical techniques differentiate hydrolysis products from starting material?

  • LC-MS : Detects boronic acid ([M+H]+[\text{M+H}]^+ at m/z ~213) vs. intact ester ([M+H]+[\text{M+H}]^+ ~295).
  • 19F^{19}\text{F} NMR : Hydrolysis shifts fluorine signals upfield due to reduced electron withdrawal.
  • Iodine staining on TLC : Boronic acids show higher polarity (lower RfR_f) .

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